

Application Notes: TCO-Tetrazine Ligation for Bioconjugation

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Compound of Interest

Compound Name: (S,E)-TCO2-PEG3-acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The trans-cyclooctene (TCO)-tetrazine ligation is a bioorthogonal reaction that has become an invaluable tool for the precise and efficient conjugation of biomolecules.^{[1][2]} This reaction is based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a TCO and a tetrazine.^{[1][3]} Key characteristics of this ligation include its exceptionally fast reaction kinetics, high specificity, and biocompatibility, as it proceeds rapidly in aqueous environments without the need for cytotoxic catalysts like copper.^[4] The reaction forms a stable dihydropyridazine bond, with nitrogen gas being the sole byproduct. These features make the TCO-tetrazine ligation particularly well-suited for applications at low biomolecule concentrations, as is common in drug development, diagnostics, live-cell imaging, and the construction of antibody-drug conjugates (ADCs).

Quantitative Data Summary

The efficiency and speed of the TCO-tetrazine ligation are influenced by the specific chemical structures of the reactants and the reaction conditions. The second-order rate constant (k), a measure of reaction speed, is a critical parameter. The table below summarizes key quantitative data for this reaction.

Parameter	Value	Conditions	Source
Second-Order Rate Constant (k)			
General Range	1 - $1 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$	Varies with TCO and tetrazine structure	
Hydrogen-substituted tetrazines with TCO	up to $30,000 \text{ M}^{-1}\text{s}^{-1}$	Aqueous Media	
Methyl-substituted tetrazines with TCO	$\sim 1000 \text{ M}^{-1}\text{s}^{-1}$	Aqueous Media	
3,6-di-(2-pyridyl)-s-tetrazine with TCO	$\sim 2000 \text{ M}^{-1}\text{s}^{-1}$	9:1 Methanol/Water	
ATTO-tetrazines with TCO	up to $1000 \text{ M}^{-1}\text{s}^{-1}$	PBS Buffer	
Reaction pH	6.0 - 9.0	PBS buffer is commonly used	
For NHS Ester Labeling	7.0 - 9.0	Amine-free buffers (e.g., phosphate) are required	
Reaction Temperature	Room Temperature (25°C) or 37°C	General applications	
4°C	For sensitive biomolecules (requires longer incubation)		
Reaction Duration			
General Protein Conjugation	30 - 60 minutes	At room temperature	
Extended Incubation	up to 2 hours	For less reactive partners or lower concentrations	

ATTO-dye Ligation

10 - 30 minutes

At 4°C, 25°C, or 37°C

Experimental Protocols

Here we provide detailed protocols for a standard protein-protein conjugation using TCO-tetrazine ligation. This involves three main stages: activating the first protein with a TCO moiety, activating the second protein with a tetrazine moiety, and the final ligation reaction.

Protocol 1: Labeling Protein A with TCO-NHS Ester

This protocol describes the modification of a protein containing primary amines (e.g., lysine residues) with a TCO group using an N-Hydroxysuccinimide (NHS) ester derivative.

Materials:

- Protein A in an amine-free buffer (e.g., PBS: 20 mM sodium phosphate, 150 mM NaCl, pH 7.4)
- TCO-PEG-NHS Ester (a PEG linker improves solubility and reduces steric hindrance)
- Anhydrous DMSO or DMF
- Quench Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Spin desalting columns

Procedure:

- **Protein Preparation:** Prepare Protein A at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. If the stock buffer contains primary amines (e.g., Tris), exchange it for PBS using a spin desalting column.
- **Reagent Preparation:** Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and will hydrolyze in water; let the reagent vial come to room temperature before opening.

- **Labeling Reaction:** Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. For protein concentrations below 5 mg/mL, a 20- to 50-fold excess may be necessary.
- **Incubation:** Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
- **Quenching:** Stop the reaction by adding the Quench Buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature to quench any unreacted NHS ester.
- **Purification:** Remove excess, unreacted TCO-NHS ester reagent using a spin desalting column or through dialysis. The purified TCO-labeled Protein A is now ready for ligation. Store at 4°C.

Protocol 2: Labeling Protein B with Tetrazine-NHS Ester

This protocol is identical in principle to Protocol 1 but uses a tetrazine-functionalized NHS ester.

Materials:

- Protein B in amine-free buffer (e.g., PBS, pH 7.4)
- Tetrazine-PEG-NHS Ester
- Anhydrous DMSO or DMF
- Quench Buffer (1 M Tris-HCl, pH 8.0)
- Spin desalting columns

Procedure:

- **Protein and Reagent Preparation:** Follow steps 1 and 2 from Protocol 1, substituting Protein A and the TCO reagent with Protein B and the Tetrazine-PEG-NHS ester, respectively.
- **Labeling and Incubation:** Follow steps 3 and 4 from Protocol 1.

- Quenching and Purification: Follow steps 5 and 6 from Protocol 1 to quench the reaction and purify the resulting Tetrazine-labeled Protein B. The purified conjugate can be stored at 4°C.

Protocol 3: TCO-Tetrazine Ligation

This protocol describes the final conjugation of the TCO-labeled Protein A and the Tetrazine-labeled Protein B.

Materials:

- Purified TCO-labeled Protein A
- Purified Tetrazine-labeled Protein B
- Reaction Buffer (e.g., PBS, pH 7.4)
- Size-Exclusion Chromatography (SEC) system (optional, for purification)

Procedure:

- Reactant Preparation: Prepare both the TCO-labeled Protein A and Tetrazine-labeled Protein B in the reaction buffer.
- Ligation Reaction: Mix the two labeled proteins together in a tube. It is often recommended to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-labeled protein relative to the TCO-labeled protein to ensure complete consumption of the limiting reagent.
- Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. For sensitive proteins or to slow down the reaction, incubation can be performed at 4°C for 30-120 minutes.
- Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by measuring the decrease in its absorbance at 510-550 nm.
- Purification (Optional): The final conjugate can be purified from any unreacted starting material or byproducts using size-exclusion chromatography (SEC) if high purity is required.

- Storage: Store the final protein-protein conjugate at 4°C until ready for use.

Visualizations

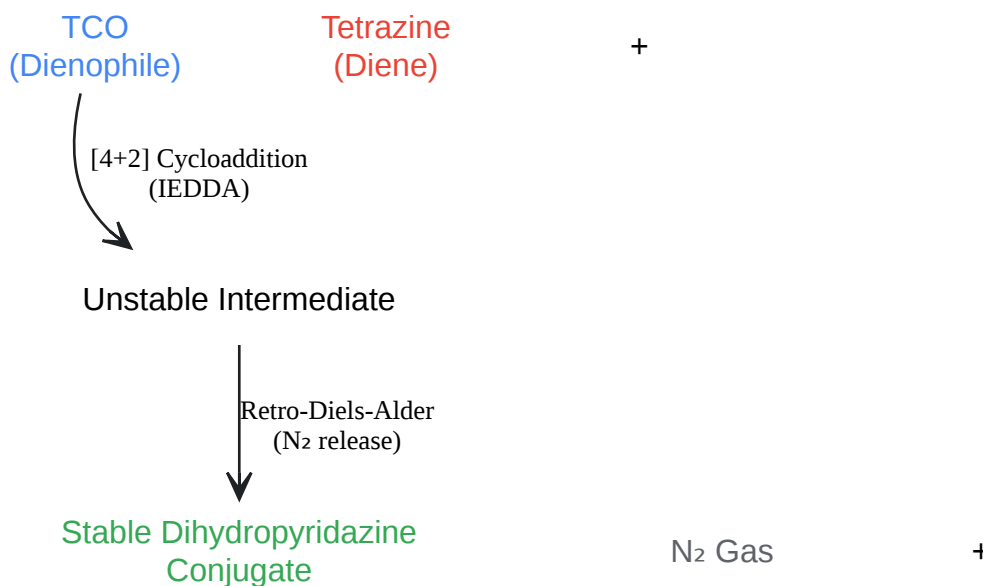
Experimental Workflow: Protein-Protein Conjugation



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Caption: Workflow for TCO-tetrazine mediated protein-protein conjugation.

Reaction Mechanism: Inverse-Electron-Demand Diels-Alder



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Caption: Mechanism of the TCO-tetrazine bioorthogonal ligation reaction.

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